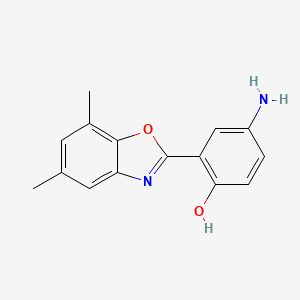

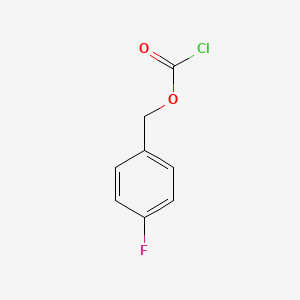

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol, also known as 4-amino-2-methylbenzophenone, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 187-189°C and is soluble in water, alcohol, and benzene. It is an important intermediate in the synthesis of pharmaceuticals, insecticides, and other organic compounds.

Scientific Research Applications

Synthesis and Optical Properties Studies

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol is utilized in the synthesis of antipyrine derivatives, which are characterized by various physico-chemical techniques. Thin films prepared by the spin coating technique from these derivatives show amorphous nature and are investigated for their optical absorption and refraction properties. This research explores the material's potential in optical applications due to its significant optical band transition and absorption characteristics (El-Ghamaz et al., 2017).

Photodynamic Therapy Applications

Another study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. These properties make the synthesized phthalocyanine a promising candidate for photodynamic therapy applications in treating cancer, showcasing its potential as a Type II photosensitizer (Pişkin et al., 2020).

Corrosion Inhibition

Research on bipyrazole derivatives, including 4-amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol, reveals their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) elucidates the compounds' inhibition efficiencies and reactive sites, suggesting their use in protecting metals from corrosion (Wang et al., 2006).

Antibacterial and Enzyme Inhibition

A study on benzimidazole containing new phenolic Mannich bases synthesized from 4-amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol demonstrates moderate inhibitory properties against human carbonic anhydrase isoforms. These findings suggest the compound's relevance in developing new therapeutic agents with enzyme inhibition capabilities (Gul et al., 2016).

Advanced Coating Materials

Electroactive benzoxazine monomers synthesized from 4-aminodiphenylamine (aniline dimer), showing reversible electron transfer, are developed for advanced corrosion-resistant coatings. The resulting coatings exhibit outstanding corrosion resistance, highlighting the compound's application in protective coatings (Li et al., 2018).

properties

IUPAC Name |

4-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKCCNSFCFLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)